
Malonic acid-d4
Descripción general
Descripción
Malonic acid-d4, also known as Propanedioic-2,2-d2 acid-1,3-d2 or Tetradeuteriomalonic acid, is a compound with the linear formula CD2(CO2D)2 . It has a molecular weight of 108.09 .
Synthesis Analysis
A novel synthetic pathway of malonic acid has been designed, where oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid . This pathway is sequentially catalyzed by α-keto decarboxylase and malonic semialdehyde dehydrogenase . Another study reported a synthetic route to malonic acid half thioesters (MAHTs) and oxyesters (MAHOs), with an unexpectedly large difference in enolization chemistry between MAHTs and MAHOs .Molecular Structure Analysis
The molecular structure of this compound includes 10 bonds in total. There are 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
This compound reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . In the green Knoevenagel reaction of benzaldehyde and malonic acid, the carbon–carbon formation reaction is catalyzed by a double Schiff base formed by benzaldehyde and ammonia .Physical and Chemical Properties Analysis
This compound has a molecular weight of 108.09 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 74.6 Ų .Aplicaciones Científicas De Investigación
Reactive Extraction and Separation Processes
Malonic acid plays a crucial role in separation processes. Dhongde et al. (2019) conducted an experimental study on the recovery of malonic acid by reactive extraction, investigating the effects of tributyl phosphate concentration and malonic acid concentration. Fourier transform infrared spectroscopy validated the formation of significant bonds among extractant–diluents–acid complexation systems, highlighting the efficiency of this extraction process (Dhongde, De, & Wasewar, 2019).
Photovoltaic Applications
In the realm of dye-sensitized solar cells (DSSCs), Gupta et al. (2015) explored the performance of carbazole-phenothiazine dyads bearing malonic acid as an anchoring group. They found that malonic acid as an anchoring group improved photovoltaic performances, indicating its potential for enhancing the efficiency of organic dyes in solar cell applications (Gupta et al., 2015).
Green Chemistry
Gontrani, Plechkova, and Bonomo (2019) studied the properties of a deep eutectic solvent (DES) formed by choline chloride and malonic acid, underlining its applications in green chemistry methodologies. They emphasized the importance of avoiding heating during the preparation of malonic DES due to its sensitivity to thermal treatment, which leads to decarboxylation beyond 60 °C (Gontrani, Plechkova, & Bonomo, 2019).
Biotechnological Production
The biotechnological production of malonic acid has been explored as a sustainable alternative. Gu et al. (2022) designed a novel artificial synthetic pathway for malonic acid production in Myceliophthora thermophila, demonstrating the potential of engineering biological systems for renewable production of this valuable compound (Gu et al., 2022).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Malonic acid-d4, also known as Propanedioic-2,2-d2 acid-1,3-d2 , primarily targets the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in regulating glucose metabolism .
Mode of Action
It’s known that this compound can inhibit pyruvate dehydrogenase kinase . This inhibition could potentially alter the enzyme’s activity, leading to changes in glucose metabolism.
Biochemical Pathways
This compound is involved in a novel artificial synthetic pathway . In this pathway, oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid . This conversion is sequentially catalyzed by a-keto decarboxylase and malonic semialdehyde dehydrogenase
Result of Action
Its ability to inhibit pyruvate dehydrogenase kinase suggests it could have significant effects on glucose metabolism .
Análisis Bioquímico
Biochemical Properties
Malonic acid-d4 plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, including malonyl-CoA synthetase, which converts malonic acid to malonyl-CoA . This interaction is essential for the synthesis and elongation of fatty acids. Additionally, this compound inhibits succinate dehydrogenase, an enzyme in the citric acid cycle, thereby affecting cellular respiration .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in Arabidopsis seedlings, exogenous this compound causes the accumulation of malonic and succinic acids, leading to poor growth and development . This compound also impacts the expression of genes involved in fatty acid metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. It acts as an inhibitor of succinate dehydrogenase, leading to a decrease in cellular respiration . Additionally, this compound is converted to malonyl-CoA by malonyl-CoA synthetase, which is then used in the synthesis of fatty acids . These interactions highlight the compound’s role in regulating metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that this compound can cause sustained inhibition of succinate dehydrogenase, leading to prolonged effects on cellular respiration and energy production . Additionally, the stability of this compound in various experimental conditions ensures its consistent impact on biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit succinate dehydrogenase without causing significant toxicity. At high doses, this compound can lead to toxic effects, including metabolic disturbances and impaired cellular functions . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to malonyl-CoA by malonyl-CoA synthetase, which is then used in the synthesis and elongation of fatty acids . This compound also affects the citric acid cycle by inhibiting succinate dehydrogenase, leading to alterations in metabolic flux and metabolite levels . These interactions underscore the compound’s role in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments. The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites to interact with target enzymes and proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and cytoplasm. Its activity and function are influenced by its localization, as it needs to be in proximity to target enzymes like succinate dehydrogenase and malonyl-CoA synthetase . Post-translational modifications and targeting signals may also direct this compound to specific organelles, enhancing its biochemical effects.
Propiedades
IUPAC Name |
dideuterio 2,2-dideuteriopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-BGOGGDMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231042 | |
| Record name | (2H2)Malonic (2H2)acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813-56-9 | |
| Record name | Propanedioic-2,2-d2 acid-1,3-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=813-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H2)Malonic (2H2)acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H2)Malonic (2H2)acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H2]malonic [2H2]acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using malonic acid-d4 in the study of recoil reactions?
A1: The research paper investigates the reactions of recoil-produced nitrogen-13 (¹³N) atoms with organic molecules. This compound, with its fully deuterated carbon backbone (CD2(COOD)2), serves as a useful target molecule in this context. [] The use of deuterium, a heavier isotope of hydrogen, allows researchers to track reaction pathways and product formation more effectively. By analyzing the distribution of ¹³N-labeled products formed after bombarding this compound with recoil ¹³N, insights can be gained into the mechanisms and energetics of these hot atom reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


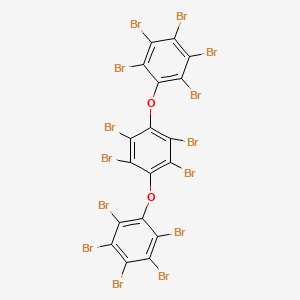
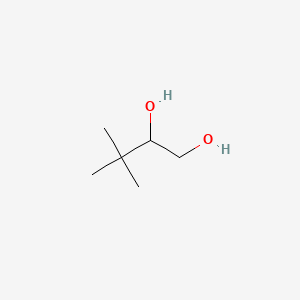
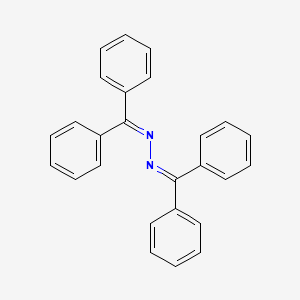


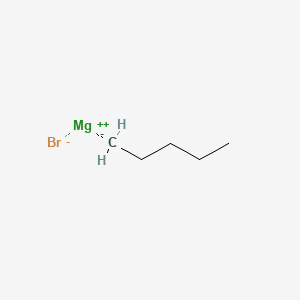
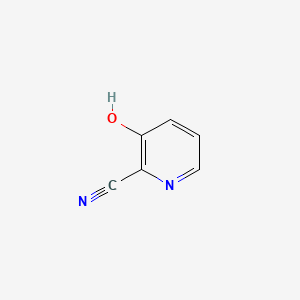
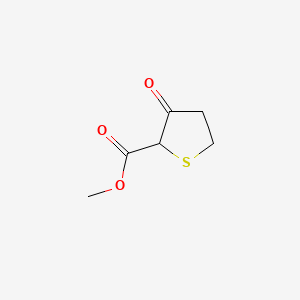


![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)
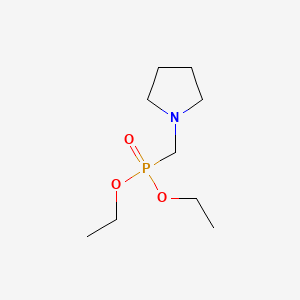
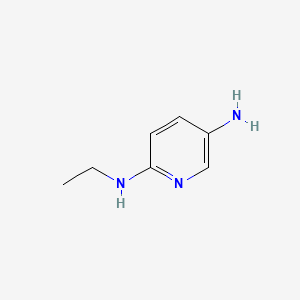
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
